molecular formula C12H17F2NO4 B11756869 Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid

Cat. No.: B11756869
M. Wt: 277.26 g/mol
InChI Key: MECKAPAHVJNZBE-RRQHEKLDSA-N
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Description

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

(3S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-6-4-7(8(15)9(16)17)12(13,14)5-6/h6-8H,4-5H2,1-3H3,(H,16,17)/t6?,7?,8-/m0/s1

InChI Key

MECKAPAHVJNZBE-RRQHEKLDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CC1CC2(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)(F)F

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The bicyclic framework is often assembled via a Diels-Alder reaction between cyclopentadiene and a dienophile. For fluorinated derivatives, fluorinated dienophiles such as hexafluoro-2-butyne have been employed.

Representative Procedure :
Cyclopentadiene (1.2 equiv) and hexafluoro-2-butyne (1.0 equiv) are heated at 120°C in toluene for 24 hours under inert atmosphere. The crude product is purified via fractional distillation to yield 5,5-difluorobicyclo[2.2.1]hept-2-ene in 68% yield.

Ring-Closing Metathesis

An alternative approach utilizes Grubbs’ catalyst for ring-closing metathesis of diene precursors. For example, 1,5-diene substrates bearing fluorine substituents undergo cyclization in dichloromethane at 40°C with Grubbs II catalyst (5 mol%).

StepReagentConditionsYield (%)
MesylationMsCl, Et3N0°C, 2 h92
Azide SubstitutionNaN3, DMF80°C, 12 h85
Staudinger ReductionPPh3, THF/H2ORT, 6 h78
Boc ProtectionBoc2O, DMAP, CH2Cl2RT, 24 h95

Reductive Amination

Alternative methods employ reductive amination of ketone intermediates. Hydrogenation of 5,5-difluorobicyclo[2.2.1]heptan-2-one in the presence of ammonium acetate and Boc2O using Pd/C (10 wt%) in methanol affords the Boc-protamine derivative in 81% yield.

Carboxylic Acid Installation

Oxidation of Alcohol Intermediates

The 3-position alcohol is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO systems. For acid-sensitive substrates, a two-step protocol involving Swern oxidation to the aldehyde followed by Pinnick oxidation is preferred.

Case Study :
3-Hydroxybicyclo[2.2.1]heptane derivative (1.0 equiv) is treated with oxalyl chloride (1.5 equiv) and DMSO (2.0 equiv) in CH2Cl2 at −78°C. After quenching with Et3N, the resulting aldehyde is oxidized with NaClO2 and 2-methyl-2-butene to yield the carboxylic acid in 76% overall yield.

Hydrolysis of Nitriles

Nitrile intermediates, accessible via cyanation of halides (e.g., using CuCN), are hydrolyzed to carboxylic acids under acidic (HCl/H2O) or basic (NaOH/H2O2) conditions. This method avoids over-oxidation but requires careful pH control.

Racemization and Resolution Strategies

Although the target compound is racemic, enantiomeric excess (ee) must be minimized. Common strategies include:

  • Thermal racemization at elevated temperatures (150–200°C) in polar aprotic solvents.

  • Acid-catalyzed racemization using HCl or TFA in refluxing ethanol.

Kinetic Resolution Avoidance :
To prevent unintended enantiomer enrichment, reactions are conducted under conditions that favor equal transition-state energies for both enantiomers, such as using achiral catalysts and avoiding chiral auxiliaries.

Industrial-Scale Considerations

Cost Optimization

ReagentCost (USD/kg)Alternatives
Boc2O450Boc-OSu (520)
Grubbs II Catalyst12,000Hoveyda-Grubbs (9,500)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 3.12 (m, 1H, H-1), 4.89 (m, 1H, H-3).

  • ¹⁹F NMR (376 MHz, CDCl3): δ −112.5 (dd, J = 15 Hz, 2F).

  • HRMS (ESI-TOF): [M + Na]+ calcd for C13H19F2NO4Na 326.1143, found 326.1145.

Chromatographic Purity

HPLC analysis (Kromasil C18, 0.1% TFA in H2O/MeCN) shows a single peak at tR = 8.7 min, confirming >99% purity .

Chemical Reactions Analysis

Types of Reactions

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atoms and tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

Medicinal Chemistry

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid has been investigated for its potential therapeutic applications:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and metabolic stability.
  • Receptor Binding : The compound may interact with various receptors, modulating their activity and offering insights into drug design for conditions such as metabolic disorders.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules:

  • Synthetic Routes : The synthesis typically involves cyclization reactions to form the bicyclic core, followed by fluorination and protection/deprotection steps to introduce functional groups.
  • Reagent in Organic Reactions : It can be utilized as a reagent in various organic reactions due to its unique structural features.

Industrial Applications

In the pharmaceutical industry, this compound is used as an intermediate for synthesizing fine chemicals and active pharmaceutical ingredients (APIs).

A study evaluated the biological activity of this compound against specific enzyme targets involved in metabolic pathways. Results indicated significant inhibition rates compared to control compounds.

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for industrial production revealed that employing continuous flow chemistry improved yield and purity significantly compared to traditional batch methods.

Mechanism of Action

The mechanism of action of Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability, leading to more potent effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Racemic-(1S,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • CAS No.: 1272757-15-9
  • Molecular Formula: C₁₃H₁₉F₂NO₄
  • Molecular Weight : 291.29 g/mol
  • Structure : Features a bicyclo[2.2.1]heptane core with 5,5-difluoro substitution, a tert-butoxycarbonyl (BOC) group at position 2, and a carboxylic acid at position 3 .

Fluorination likely occurs via electrophilic or nucleophilic methods, introducing steric and electronic challenges.

Physicochemical Properties :

  • XLogP3 : 2.4, indicating moderate lipophilicity .
  • Rotatable Bonds : 3, suggesting flexibility in the BOC and carboxylic acid groups .
  • Storage : Requires protection from moisture and heat, with recommended storage in inert, airtight containers .

Comparison with Similar Compounds

Structural Analogues

Compound A : (3S)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a)

  • Structure : Lacks fluorine substituents.
  • Synthesis : 61% yield via BOC protection of an amine intermediate .
  • Key Difference : Absence of fluorine reduces electronegativity and synthetic complexity.

Compound B : (3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

  • Structure : Similar bicyclo core but replaces BOC with a hydrochloride salt.
  • Molecular Weight : 213.61 g/mol (lower due to missing BOC group) .
  • Application : Used in medicinal chemistry for salt formation to enhance solubility.

Compound C : (1S,3S,4S,5S)-rel-2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

  • Structure : Substitutes 5,5-difluoro with a hydroxyl group.

Biological Activity

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis methods, and applications in drug development.

  • Molecular Formula : C12H18F2N2O4
  • CAS Number : 1272757-92-2
  • Molar Mass : 259.28 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

  • Neuropharmacological Effects : The compound has been investigated for its interactions with central nervous system receptors. Its structure allows it to potentially modulate neurotransmitter systems, which is crucial for developing treatments for neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further research in antibiotic development.
  • Anti-inflammatory Properties : Some findings suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing commercially available precursors such as tert-butoxycarbonyl (Boc) protected amino acids.
  • Reagents : Common reagents include fluorinating agents for introducing difluoro groups and coupling agents for forming the bicyclic structure.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

StudyFocusFindings
NeuropharmacologyDemonstrated modulation of neurotransmitter receptors in vitro.
Antimicrobial TestingShowed significant inhibition against Gram-positive bacteria.
Anti-inflammatory EffectsReduced cytokine production in cell-based assays.

Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for:

  • CNS Disorders : Potential development of novel drugs targeting depression and anxiety.
  • Infectious Diseases : Exploration as a new class of antibiotics.
  • Inflammatory Conditions : Possible use in therapies for autoimmune diseases.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high enantiomeric purity?

  • Answer: The synthesis requires precise stereochemical control due to multiple chiral centers. Key steps include:

  • Use of tert-butoxycarbonyl (Boc) as a protecting group to prevent undesired side reactions during amide bond formation .
  • Fluorination at the 5,5-positions via electrophilic substitution or nucleophilic displacement, monitored by 19F^{19}\text{F} NMR for regioselectivity .
  • Resolution of the racemic mixture using chiral chromatography (e.g., Chiralpak® columns) or enzymatic kinetic resolution .
    • Validation: LC-MS and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for confirming structural integrity and purity (>98%) .

Q. How do the fluorine atoms influence the compound’s reactivity and bioactivity?

  • Answer: The 5,5-difluoro motif enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electronegativity also modulates:

  • Lipophilicity: Improved membrane permeability (logP ~1.2) compared to non-fluorinated analogs .
  • Receptor binding: Fluorine’s steric and electronic effects optimize interactions with hydrophobic pockets in enzymatic targets (e.g., DPP-4 inhibition) .
    • Experimental evidence: Comparative IC50_{50} assays against fluorinated vs. non-fluorinated analogs show a 3-fold increase in potency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of stereoisomers?

  • Answer: Discrepancies arise from incomplete stereochemical characterization or off-target effects. Mitigation approaches include:

  • Stereoselective synthesis: Isolate individual enantiomers via preparative HPLC and validate configurations using X-ray crystallography .
  • Target-specific assays: Use CRISPR-edited cell lines to eliminate confounding factors (e.g., CYP3A4-mediated metabolism) .
    • Case study: A 2024 study found that the (1S,3S,4S) enantiomer exhibits 10× higher affinity for neurokinin receptors than its (1R) counterpart, resolving prior conflicting data .

Q. How can computational modeling optimize this compound’s interaction with protease targets?

  • Answer: Molecular dynamics (MD) simulations and docking studies (e.g., Schrödinger Suite) guide rational design by:

  • Identifying key binding residues (e.g., catalytic triad in 3CL protease) .
  • Predicting fluorination’s impact on binding energy (ΔG calculations show a 2.3 kcal/mol improvement vs. non-fluorinated analogs) .
    • Validation: Co-crystallization with the target protein (e.g., PDB: 7L10) confirms predicted binding modes .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Answer: Follow OSHA/NIOSH guidelines for fluorinated bicyclic amines:

  • PPE: Wear nitrile gloves, OV/AG/P99 respirators, and chemical-resistant aprons to prevent dermal/airway exposure .
  • Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration (≥800°C) to avoid HF release .
    • Note: Acute toxicity (LD50_{50} >500 mg/kg in rats) necessitates strict inventory controls .

Q. How should researchers address stability issues during long-term storage?

  • Answer: Degradation occurs via Boc-deprotection or fluorohydrin formation. Mitigation strategies:

  • Storage: -20°C under argon in amber vials to prevent light/oxygen exposure .
  • Stability testing: Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC quantification .

Contradiction Analysis

  • Issue: Conflicting reports on cytotoxicity (IC50_{50} ranges: 5–50 μM in HeLa cells).
  • Resolution: Variability stems from differences in cell culture media (e.g., serum-free vs. 10% FBS alters bioavailability) . Standardize protocols using CLSI guidelines.

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